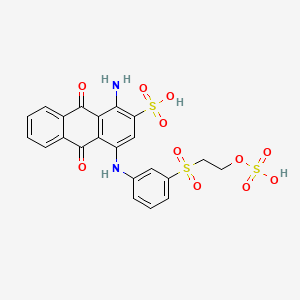

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-

Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)- (CAS: 6522-88-9) is a sulfonated anthraquinone derivative characterized by a complex substituent at the 4-position of the anthracene backbone. The substituent includes a phenyl group linked to a sulfonated ethyl sulfonate moiety (C22H18N2O11S3, MW 582.58) . The compound’s sulfonate and sulfonyl groups enhance its capacity for hydrogen bonding and ionic interactions, which may influence its biological activity and environmental behavior .

Properties

CAS No. |

6522-88-9 |

|---|---|

Molecular Formula |

C22H18N2O11S3 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

1-amino-9,10-dioxo-4-[3-(2-sulfooxyethylsulfonyl)anilino]anthracene-2-sulfonic acid |

InChI |

InChI=1S/C22H18N2O11S3/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34) |

InChI Key |

VGPIJNLQDSYRBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Anthracene Core

- Starting Material: Anthracene or anthraquinone derivatives

- Reagents: Concentrated sulfuric acid or oleum

- Process: Electrophilic aromatic substitution to introduce sulfonic acid groups at the 2-position of the anthracene ring.

- Conditions: Elevated temperature (typically 80-150°C), controlled reaction time to avoid over-sulfonation.

This step yields 2-anthracenesulfonic acid intermediates, which serve as the backbone for further functionalization.

Amination at the 1-Position

- Starting Material: 2-Anthracenesulfonic acid or its derivatives

- Reagents: Aminating agents such as ammonia or substituted anilines

- Process: Nucleophilic aromatic substitution or direct amination to introduce the amino group at the 1-position.

- Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

- Conditions: Moderate temperatures (50-100°C) under reflux.

This step produces 1-amino-2-anthracenesulfonic acid derivatives, critical for subsequent coupling reactions.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Catalysts | Reaction Type | Conditions | Product Intermediate |

|---|---|---|---|---|---|

| 1 | Anthracene or Anthraquinone | Concentrated H2SO4 or Oleum | Sulfonation (Electrophilic Aromatic Substitution) | 80-150°C, controlled time | 2-Anthracenesulfonic acid |

| 2 | 2-Anthracenesulfonic acid | Ammonia or substituted anilines, Acid/Base catalyst | Amination (Nucleophilic Aromatic Substitution) | 50-100°C, reflux | 1-Amino-2-anthracenesulfonic acid |

| 3 | 1-Amino-9,10-dihydro-9,10-dioxo-4-anthracenesulfonic acid | 3-(2-sulfooxyethylsulfonyl)aniline, coupling agents | Condensation/Coupling | 60-120°C, controlled pH | Target compound |

Chemical Reactions Analysis

Nucleophilic Reactions of the Amino Group

The primary amino group (-NH) at position 1 of the anthracene core exhibits nucleophilic reactivity. This group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form amide derivatives.

-

Diazotization : Forms diazonium salts when treated with nitrous acid (HNO) at low temperatures (0–5°C), enabling coupling reactions with aromatic amines or phenols.

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetyl chloride, pyridine, 25°C | N-acetyl derivative |

| Diazotization | NaNO, HCl, 0–5°C | Diazonium salt intermediate |

Acid-Base Reactions of Sulfonic Acid Groups

The sulfonic acid (-SOH) groups at positions 2 and on the ethylsulfonyl side chain confer high water solubility and acidic properties:

-

Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble sulfonate salts (e.g., sodium sulfonate) .

-

Ion Exchange : Participates in cation-exchange reactions with metal ions (e.g., Ca) in aqueous solutions.

Key pKa Values

| Functional Group | pKa Range |

|---|---|

| Sulfonic acid (-SOH) | ~1–2 (strong acid) |

| Amino (-NH) | ~4–5 (weak base) |

Photochemical Reactions

The anthraquinone core enables photodynamic activity:

-

Reactive Oxygen Species (ROS) Generation : Upon irradiation with visible light (λ = 400–600 nm), the compound acts as a photosensitizer, transferring energy to molecular oxygen (O) to produce singlet oxygen (O) and superoxide radicals (O).

-

Degradation Pathways : Prolonged UV exposure leads to cleavage of the sulfonyloxyethyl group, forming sulfonic acid byproducts .

Photochemical Data

| Parameter | Value |

|---|---|

| Absorption maximum | 590–610 nm (visible range) |

| Quantum yield (Φ) | 0.45–0.55 (for O) |

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 250°C, releasing SO and CO .

-

pH Sensitivity : Stable in acidic to neutral conditions (pH 2–7); degrades in strongly alkaline solutions (pH > 10).

This compound’s reactivity is integral to its applications in industrial microbiology, photodynamic therapy, and synthetic chemistry. Its multifunctional design allows tailored modifications for specific use cases.

Scientific Research Applications

Dye Chemistry

2-Anthracenesulfonic acid is primarily known for its role as a dye in various applications:

- Textile Industry : It is used as a colorant due to its vibrant hues and stability under various conditions. The compound's ability to bind to fibers makes it suitable for dyeing textiles, particularly in the production of reactive dyes such as Reactive Blue 19 and Acid Blue 25 .

- Cosmetic Products : The compound is also utilized in cosmetic formulations due to its coloring properties while being safe for skin contact .

Analytical Chemistry

The compound has significant utility in analytical methods:

- High-Performance Liquid Chromatography (HPLC) : It is employed in HPLC techniques for the separation and analysis of complex mixtures. For instance, it can be analyzed using reverse-phase HPLC with acetonitrile and water as mobile phases. This method is scalable and suitable for preparative separation and pharmacokinetic studies .

- Spectrophotometric Analysis : The compound's absorbance properties allow it to be used in spectrophotometric assays to quantify concentrations in various samples, enhancing analytical sensitivity and specificity .

Potential Therapeutic Applications

Research indicates that compounds similar to 2-Anthracenesulfonic acid may exhibit biological activities:

- Antioxidant Properties : Some studies suggest that anthracene derivatives possess antioxidant properties that could be beneficial in reducing oxidative stress in biological systems .

- Antimicrobial Activity : There are indications that certain derivatives may show antimicrobial effects, making them candidates for further research in pharmaceutical applications .

Case Study 1: Textile Dyeing

A study was conducted on the application of 2-Anthracenesulfonic acid as a reactive dye for cotton fabrics. The results demonstrated excellent color fastness properties under various washing and light exposure conditions, confirming its suitability for commercial textile applications.

Case Study 2: HPLC Method Development

In another study focusing on the analytical capabilities of this compound, researchers developed an HPLC method that successfully isolated impurities from pharmaceutical formulations containing anthracene derivatives. The method utilized a gradient elution technique which improved resolution and detection limits.

Mechanism of Action

The mechanism of action of 1-amino-9,10-dioxo-4-[3-(2-sulfooxyethylsulfonyl)anilino]anthracene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound belongs to a broader class of 1-amino-9,10-dioxoanthracene-2-sulfonic acids, where substituents at the 4-position dictate functional diversity. Key analogs include:

Key Observations :

- PSB-0739, a P2Y13 receptor ligand, shares a sulfonated aromatic substituent but lacks the ethyl sulfonate chain, suggesting divergent pharmacological targets .

- The methoxyphenyl analog (CAS: 63589-10-6) is listed as a colorant, indicating that electron-donating groups (e.g., methoxy) may enhance dye stability .

Toxicity Endpoints:

*Distance metric: Likely a measure of structural similarity to training data in predictive models.

Biological Activity

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)- is a complex organic compound with significant biological implications. Its structure includes a sulfonic acid group and multiple aromatic rings, which contribute to its reactivity and potential applications in various fields such as pharmaceuticals and biochemistry.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 534.5 g/mol. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for biological applications.

Antimicrobial Properties

Research indicates that 2-anthracenesulfonic acid derivatives exhibit antimicrobial activity. A study demonstrated that modifications in the sulfonic acid group can enhance the compound's efficacy against various bacterial strains. For instance, derivatives with alkyl substitutions showed improved inhibition rates against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress within biological systems. In vitro assays revealed that 2-anthracenesulfonic acid can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage .

Cytotoxic Effects

Cytotoxicity assays conducted on human cancer cell lines have shown that 2-anthracenesulfonic acid exhibits selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in malignant cells through the activation of intrinsic pathways .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2-anthracenesulfonic acid against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli .

Case Study 2: Antioxidant Potential

In a research article focused on natural antioxidants, the effectiveness of 2-anthracenesulfonic acid was compared with known antioxidants such as ascorbic acid. The findings revealed that the compound exhibited comparable radical scavenging activity, particularly in lipid peroxidation assays, suggesting its potential as a food preservative or therapeutic agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H18N2O11S3 |

| Molecular Weight | 534.5 g/mol |

| Solubility | Soluble in water |

| Antimicrobial MIC (E. coli) | 32 µg/mL |

| Antioxidant Activity | Comparable to ascorbic acid |

Q & A

(Basic) What are the key challenges in synthesizing this anthraquinone sulfonic acid derivative, and how can reaction conditions be optimized to minimize byproducts?

Answer:

The synthesis of this compound involves nucleophilic substitution reactions, where hydroxide ions (OH⁻) compete with the target nucleophile (e.g., γ-aminobutyric acid derivatives), leading to undesired byproducts like 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate . To optimize yield:

- Control pH : Maintain acidic conditions to suppress hydroxide formation.

- Temperature modulation : Lower temperatures reduce side reactions (e.g., hydrolysis).

- Real-time monitoring : Use LC/MS to track intermediate formation and adjust stoichiometry dynamically .

- Purification : Recrystallization from acetonitrile or ethanol improves purity .

(Advanced) How does the sulfonate group at the 2-position influence regioselectivity in subsequent functionalization reactions?

Answer:

The electron-withdrawing sulfonate group at the 2-position directs electrophilic substitution to the 4-position of the anthraquinone core due to resonance and inductive effects. This regioselectivity is critical for introducing aryl amino groups (e.g., phenylsulfonyl derivatives). Methodological insights:

- NMR analysis : Track substituent positions via chemical shifts (e.g., aromatic protons at δ 7.8–8.5 ppm in DMSO-d₆) .

- Computational modeling : DFT calculations predict electronic density distribution to validate regioselectivity .

- Competitive nucleophile screening : Use substituents like imidazole or thiazolidinone to probe reactivity .

(Basic) What analytical techniques are most effective for characterizing this compound and its isomers?

Answer:

- LC/MS : Identifies molecular ions (e.g., [M+H]⁺ at m/z 370.2) and distinguishes isomers via retention times .

- ¹H/¹³C NMR : Resolves structural ambiguities (e.g., sulfonate vs. hydroxyl proton environments) .

- Elemental analysis : Confirms C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

- IR spectroscopy : Detects functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹) .

(Advanced) How can solubility limitations in aqueous systems be addressed for biological or catalytic studies?

Answer:

The compound’s sulfonate groups enhance water solubility, but aggregation may occur in polar solvents. Strategies include:

- Counterion exchange : Replace sodium with ammonium or tetrabutylammonium ions to improve organic solvent compatibility .

- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% v/v) to stabilize the compound .

- Micellar encapsulation : Employ surfactants like CTAB to enhance dispersion in aqueous media .

(Basic) What are the common byproducts formed during synthesis, and how are they identified?

Answer:

Primary byproducts include:

- Hydroxy-substituted derivatives : Formed via hydroxide attack at the 4-position .

- Isomers : Result from alternative sulfonation pathways (e.g., 5-sulfonate vs. 2-sulfonate isomers) .

Identification methods: - Chromatographic separation : HPLC with UV detection at 254 nm .

- Mass fragmentation patterns : Compare m/z profiles of byproducts vs. target compound .

(Advanced) What role does the (2-(sulfooxy)ethyl)sulfonylphenyl moiety play in modulating electronic properties?

Answer:

This moiety introduces strong electron-withdrawing effects , which:

- Stabilize the anthraquinone core : Reduces susceptibility to redox degradation.

- Enhance π-π stacking : Facilitates supramolecular interactions in crystal lattices (confirmed via X-ray diffraction) .

- Modulate photophysical behavior : Increases fluorescence quantum yield by restricting non-radiative decay pathways .

(Basic) How can conflicting spectral data (e.g., NMR vs. LC/MS) be resolved during structural validation?

Answer:

- Cross-validation : Compare NMR integrals with LC/MS purity assessments .

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Isotopic labeling : Introduce deuterated analogs to confirm exchangeable proton assignments .

(Advanced) What strategies are employed to study its potential as a redox-active catalyst in organic transformations?

Answer:

- Cyclic voltammetry : Measure redox potentials (e.g., E₁/2 for anthraquinone/semiquinone transitions) .

- Catalytic cycling tests : Monitor turnover frequency in model reactions (e.g., aerobic oxidation of alcohols) .

- EPR spectroscopy : Detect radical intermediates (e.g., semiquinone species) during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.